molecular formula C14H12FNO3 B2990502 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene CAS No. 2089289-00-7

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene

Cat. No.: B2990502
CAS No.: 2089289-00-7
M. Wt: 261.252
InChI Key: VYFOIXVXZYONKY-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene ( 2089289-00-7) is a high-purity chemical intermediate with the molecular formula C14H12FNO3 and a molecular weight of 261.25 g/mol . This compound is characterized by a benzene ring functionalized with a benzyloxy protecting group, a fluoro substituent, a methyl group, and a nitro group, making it a versatile building block in organic synthesis. It is typically supplied with a purity of not less than 98% . This compound is primarily valued in pharmaceutical research and development for the synthesis of more complex active pharmaceutical ingredients (APIs) . The presence of multiple functional groups allows for selective chemical transformations; the nitro group can be reduced to an amine, a common pharmacophore, while the benzyloxy group can serve as a protecting group for a phenolic hydroxyl, which can be selectively deprotected in later synthetic stages . The fluorine atom and methyl group can be used to fine-tune the electronic and steric properties of the resulting molecules, which is crucial in drug discovery for optimizing potency and metabolic stability. This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. All researchers handling this material should refer to the Safety Data Sheet for proper hazard and handling information.

Properties

IUPAC Name

1-fluoro-2-methyl-4-nitro-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-10-12(15)7-8-13(16(17)18)14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFOIXVXZYONKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene typically involves multiple steps One common method is the nitration of 2-(Benzyloxy)-4-fluoro-3-methylbenzeneThe reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(Benzyloxy)-4-fluoro-3-methyl-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(Benzyloxy)-4-fluoro-3-methylbenzoic acid.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved may include interactions with nucleophilic sites on proteins and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene, differing in substituents, positions, or functional groups.

Substituent and Positional Isomers

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Benzyloxy (2), F (4), CH₃ (3), NO₂ (1) C₁₄H₁₂FNO₃ 261.25 High lipophilicity; nitro reactivity
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene Cl (2), 3-F-benzyloxy (1), NO₂ (4) C₁₃H₁₀ClFNO₃ 282.45 Electron-withdrawing Cl; potential electrophilic substitution
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), F (3), OMe (2), NO₂ (4) C₇H₅BrFNO₃ 249.90 Bromo as leaving group; methoxy enhances solubility
2-(Benzyloxy)-1-bromo-3-nitrobenzene Br (1), Benzyloxy (2), NO₂ (3) C₁₃H₁₀BrNO₃ 307.90 Bromo enables cross-coupling reactions; nitro at meta position
1-Fluoro-2-methyl-4-nitrobenzene F (1), CH₃ (2), NO₂ (4) C₇H₆FNO₂ 155.00 Simpler structure; lacks benzyloxy, reduced steric hindrance
Key Differences and Implications

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in all compounds strongly deactivates the aromatic ring. However, its position (e.g., para in vs. meta in ) alters regioselectivity in subsequent reactions .
  • Benzyloxy vs. Methoxy : Benzyloxy (target compound) is bulkier and more lipophilic than methoxy (), impacting solubility and steric interactions in synthetic pathways .

Bromo’s larger atomic radius enhances polarizability, making it more reactive in nucleophilic substitutions compared to fluoro or methyl groups .

Methyl Group Influence :

  • The methyl group in the target compound (position 3) provides mild electron-donating effects via hyperconjugation, slightly counteracting the nitro group’s deactivation. This contrasts with the chloro group in , which exacerbates ring deactivation .

Nitro Group Position :

  • Nitro at position 1 (target) vs. position 4 () or 3 () alters the electronic distribution. For example, para-nitro () creates a stronger electron-deficient ring compared to ortho-nitro (target), affecting electrophilic substitution patterns .

Research Findings and Trends

  • Nitro Group and Toxicity: Studies on nitroaromatics (e.g., ) highlight correlations between nitro positioning and biological activity, such as carcinogenicity in aminoazo dyes.
  • Synthetic Utility: Benzyloxy-nitrobenzene derivatives are pivotal in constructing complex molecules.

Biological Activity

2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and potential therapeutic uses.

  • IUPAC Name : this compound
  • Molecular Formula : C14H12FNO3
  • Molecular Weight : 255.25 g/mol
  • Purity : 95% .

The biological activity of this compound primarily revolves around its ability to interact with various biological targets through the nitro group. The reduction of the nitro group can lead to the formation of an amino group, which can then engage with nucleophilic sites on proteins and nucleic acids. This interaction can modulate enzyme activities and receptor functions, potentially leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis and other pathogens.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activities by targeting specific enzymes involved in cancer cell proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

  • Preparation of Starting Materials : The synthesis begins with commercially available precursors.
  • Functionalization : The benzyloxy group is introduced via nucleophilic substitution reactions.
  • Nitro Group Introduction : The nitro group is added through electrophilic aromatic substitution.

The resulting compound can serve as a precursor for various derivatives that may enhance biological activity or selectivity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound NameActivity TypeMIC (μM)Reference
This compoundAntimicrobialTBDBenchChem
Derivative A (e.g., 4-chlorobenzyloxy)Antitubercular6.68MDPI
Derivative B (e.g., NBDHEX)AnticancerTBDPubMed

Case Study 1: Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against M. tuberculosis. These studies indicate a minimum inhibitory concentration (MIC) that suggests efficacy comparable to established antitubercular agents.

Case Study 2: Anticancer Potential

Recent research has indicated that certain derivatives can inhibit glutathione transferase (GST), an enzyme implicated in drug resistance in cancer cells. Compounds exhibiting selective inhibition of GST P1-1 showed promising results in arresting cell cycles and inducing apoptosis in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via sequential aromatic substitution. For example, nitration of a pre-functionalized benzene derivative (e.g., 3-methyl-4-fluorophenol) followed by benzyloxy group introduction using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates should be characterized by ¹H/¹³C NMR (to confirm substitution patterns) and mass spectrometry (to verify molecular weight). Similar nitro- and benzyloxy-substituted analogs in and highlight the importance of regioselective nitration and protecting group strategies .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Follow general nitroaromatic compound protocols:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent decomposition.
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with reducing agents due to nitro group reactivity. Safety guidelines from (e.g., spill management, ventilation) apply to nitrobenzene derivatives .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR will resolve benzyloxy protons (δ 4.8–5.2 ppm as a singlet) and aromatic protons (split patterns due to fluorine coupling). ¹⁹F NMR can confirm fluorine substitution.
  • IR Spectroscopy : Detect nitro (∼1520–1350 cm⁻¹) and benzyl ether (∼1250 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₁₁FNO₃). Structural analogs in and emphasize crystallography for absolute configuration confirmation .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties and reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing meta-director. Computational studies (e.g., DFT calculations) can map electron density to predict regioselectivity. Compare reactivity with analogs like 1,4-difluoro-2-methyl-3-nitrobenzene (), where nitration and halogenation sites are influenced by substituent electronic effects. Experimental validation via kinetic studies or isotopic labeling is recommended .

Q. What strategies can mitigate competing side reactions during the benzyloxy group introduction?

  • Methodological Answer :

  • Use bulky bases (e.g., NaH instead of K₂CO₃) to minimize nucleophilic aromatic substitution (NAS) at the fluorine site.
  • Monitor reaction progress via TLC or in situ IR to detect undesired intermediates. ’s photochemical procedures (e.g., degassed CH₂Cl₂) suggest controlled conditions to suppress radical side reactions .

Q. How can computational modeling predict the photostability of this compound for applications in optoelectronic materials?

  • Methodological Answer : Perform TD-DFT calculations to simulate UV-Vis absorption spectra and identify excited-state decay pathways. Compare with experimental data from photolysis studies (e.g., light exposure in CH₃CN, monitored by HPLC). ’s photochemical synthesis of fluorobenzene derivatives provides a framework for studying light-induced reactivity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Nitro groups often hinder crystallization due to planar symmetry. Strategies include:

  • Co-crystallization with hydrogen-bond donors (e.g., resorcinol).
  • Slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). ’s crystallography of benzyloxy-substituted enones highlights the role of intermolecular interactions (e.g., π-stacking) in lattice formation .

Methodological Notes

  • Safety : Always prioritize hazard assessments (e.g., SDS in ) for nitroaromatics, which may be explosive or toxic .
  • Data Validation : Cross-reference spectral data with databases like NIST ( ) or PubChem () to ensure accuracy .

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